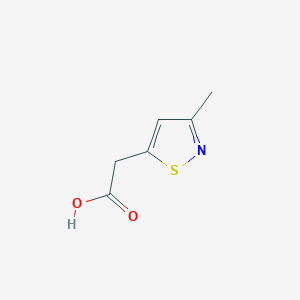
5-Isothiazoleacetic acid, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiazoleacetic acid, 3-methyl- is a substituted isoxazole . It is used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of 5-Isothiazoleacetic acid, 3-methyl- is C6H7NO3 . The compounds of isothiazoles behave as the stable aromatic molecules because of the existence of an aromatic delocalized π- electron system .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
The physical form of 5-Isothiazoleacetic acid, 3-methyl- is needle-like crystals or fine crystalline powder . Its melting point is 101-104 °C (lit.) .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the efficiency of triazole derivatives, closely related to "5-Isothiazoleacetic acid, 3-methyl-", in the corrosion inhibition of metals. For instance, the study by Lagrenée et al. (2002) highlighted the use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in preventing corrosion of mild steel in acidic media, achieving high inhibition efficiencies (Lagrenée et al., 2002). Similarly, Hassan et al. (2007) investigated the role of triazole derivatives in protecting mild steel against corrosion in hydrochloric acid solution, showing that these compounds act as mixed inhibitors and significantly reduce corrosion rates (Hassan et al., 2007).
Antiviral Activities
The antiviral potential of isothiazole derivatives has been explored, with certain compounds showing broad antiviral spectra. Cutrì et al. (2002) reported on the synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles, revealing their efficacy against a variety of viral infections, including human rhinovirus and measles virus, underscoring the therapeutic potential of these molecules in antiviral research (Cutrì et al., 2002).
Technological Applications
In the field of materials science, triazole derivatives related to "5-Isothiazoleacetic acid, 3-methyl-" have been utilized in the development of advanced materials. For example, Hilmi et al. (2014) investigated a new thiolate/disulfide organic-based electrolyte system for dye-sensitized solar cells, indicating the versatile applications of these compounds beyond biological activities (Hilmi et al., 2014).
Safety and Hazards
Direcciones Futuras
Isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . It is always imperative to develop alternate metal-free synthetic routes .
Mecanismo De Acción
Target of Action
Isothiazoles, a class of compounds to which 5-isothiazoleacetic acid, 3-methyl- belongs, are known for their wide range of biological activities and can be used as effective new drugs and plant protection chemicals .
Mode of Action
It’s worth noting that isothiazoles have been found to be synergists of bioactive substances, which can enhance the effectiveness of other drugs, especially in cancer chemotherapy .
Result of Action
Isothiazoles have been found to have high biological activity, suggesting that they may have significant effects at the molecular and cellular levels .
Análisis Bioquímico
Cellular Effects
Based on the known properties of isothiazoles, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiazoles are known to undergo various chemical reactions, including ring metalation and lateral metalation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
Isothiazoles are known to play a role in glucose and lipid metabolism, influencing short-chain fatty acids . This suggests that 5-Isothiazoleacetic acid, 3-methyl- may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMJKXYQQPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide](/img/structure/B2989119.png)



![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)



![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)


![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)
![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)